N-Acryloylisonipecotic Acid N-Acryloylisonipecotic Acid
Brand Name: Vulcanchem
CAS No.: 109486-01-3
VCID: VC7745371
InChI: InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13)
SMILES: C=CC(=O)N1CCC(CC1)C(=O)O
Molecular Formula: C9H13NO3
Molecular Weight: 183.207

N-Acryloylisonipecotic Acid

CAS No.: 109486-01-3

Cat. No.: VC7745371

Molecular Formula: C9H13NO3

Molecular Weight: 183.207

* For research use only. Not for human or veterinary use.

N-Acryloylisonipecotic Acid - 109486-01-3

Specification

CAS No. 109486-01-3
Molecular Formula C9H13NO3
Molecular Weight 183.207
IUPAC Name 1-prop-2-enoylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-7(4-6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13)
Standard InChI Key XBUIBIHOIQNJQG-UHFFFAOYSA-N
SMILES C=CC(=O)N1CCC(CC1)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-Acryloylisonipecotic acid (CAS 109486-01-3) is systematically named 1-prop-2-enoylpiperidine-4-carboxylic acid, reflecting its core structure: a piperidine ring substituted at position 4 with a carboxylic acid group and at position 1 with an acryloyl moiety (CH2=CHC(=O) \text{CH}_2=\text{CH}-\text{C}(=\text{O})-) . Key features include:

  • Molecular weight: 183.20 g/mol

  • SMILES representation: C=CC(=O)N1CCC(CC1)C(=O)O\text{C=CC(=O)N1CCC(CC1)C(=O)O}

  • InChIKey: XBUIBIHOIQNJQG-UHFFFAOYSA-N\text{XBUIBIHOIQNJQG-UHFFFAOYSA-N}

The planar acryloyl group introduces sites for radical polymerization, while the piperidine ring contributes to conformational rigidity, influencing both reactivity and biological interactions .

Spectroscopic and Physicochemical Data

Nuclear Magnetic Resonance (NMR):

  • 13C^{13}\text{C} NMR spectra for derivatives like the dodecyl ester (CAS 351.5 g/mol) reveal carbonyl resonances at 170–175 ppm (carboxylic acid) and 165–170 ppm (acryloyl), with piperidine carbons appearing between 20–55 ppm .

  • 1H^1\text{H} NMR exhibits vinyl proton doublets (J=10.2HzJ = 10.2 \, \text{Hz}) at 5.8–6.4 ppm, confirming acryloyl functionality .

Mass Spectrometry:

  • High-resolution mass spectra show a molecular ion peak at m/z 183.207 for the parent compound, with fragmentation patterns dominated by loss of CO2\text{CO}_2 (44 Da) and acryloyl groups (71 Da).

Synthesis and Derivitization Strategies

Primary Synthesis Routes

N-Acryloylisonipecotic acid is typically synthesized via amide coupling:

  • Activation of isonipecotic acid: Reacting isonipecotic acid (C6H11NO2\text{C}_6\text{H}_{11}\text{NO}_2) with acryloyl chloride in the presence of a base (e.g., triethylamine) yields the N-acryloylated product .

  • Purification: Crystallization from ethanol/water mixtures achieves >95% purity, as confirmed by HPLC.

Functional Derivatives

Esterification and polymerization expand utility:

DerivativeApplicationKey Reference
Dodecyl esterSurfactant research
Poly(N-acryloyl)Controlled drug delivery systems
Ferulic acid conjugatesAntioxidant polymers

Applications in Polymer Science

Photoinduced RAFT Polymerization

The acryloyl group enables photoinduced electron/energy transfer-reversible addition–fragmentation chain-transfer (PET-RAFT) polymerization:

  • Conditions: 450 nm light, eosin Y catalyst, 25°C .

  • Outcomes:

    • Polymers with Mw/Mn<1.20M_w/M_n < 1.20 and controlled chain lengths (DP = 50–200).

    • Block copolymers incorporating amino acids (e.g., glutamic acid) for pH-responsive behavior .

Table 1: Polymerization Kinetics of N-Acryloylisonipecotic Acid Derivatives

Monomerkpk_p (L·mol⁻¹·s⁻¹)MnM_n (Da)PDI
N-Acryloylisonipecotic acid0.1512,4001.18
N-Acryloylalanine0.2210,8001.12

Biocompatible Material Design

  • Hydrogels: Crosslinked networks (5–20 wt%) exhibit shear-thinning behavior (G=15kPaG' = 1–5 \, \text{kPa}) suitable for 3D bioprinting .

  • Drug encapsulation: 85% loading efficiency for hydrophobic agents (e.g., curcumin) due to piperidine-mediated hydrophobic domains .

CompoundIC₅₀ (μM)LOX Inhibition (%)
Ethyl nipecotate19231
Ferulic acid conjugate4720
Donepezil (reference)0.015

The acryloyl group may enhance blood-brain barrier permeability, suggesting potential for central nervous system applications .

Antioxidant and Anti-inflammatory Effects

  • Lipid peroxidation inhibition: IC₅₀ values as low as 20 μM in rat brain homogenates .

  • Carrageenan-induced edema reduction: Up to 61% suppression in paw swelling at 50 mg/kg doses .

Challenges and Future Directions

Synthetic Optimization

  • Scalability: Current routes produce <10 g batches; continuous-flow systems could improve yield .

  • Stereocontrol: Asymmetric synthesis of enantiopure derivatives remains unexplored .

Biological Efficacy Testing

  • In vivo neuroprotection studies: Required to validate Alzheimer’s disease applications .

  • Toxicology profiles: Acute oral LD₅₀ data in rodents are lacking.

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